molecular formula C10H11ClO2 B13968487 2-Ethoxy-3-methylbenzoyl chloride CAS No. 68274-54-4

2-Ethoxy-3-methylbenzoyl chloride

Cat. No.: B13968487
CAS No.: 68274-54-4
M. Wt: 198.64 g/mol
InChI Key: ZKYHQOLHXLHCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-3-methylbenzoyl chloride is a specialized acyl chloride reagent of significant value in organic synthesis and pharmaceutical research. As a benzoyl chloride derivative, it is highly reactive toward nucleophiles, primarily serving as a key building block for the formation of amides and esters through nucleophilic acyl substitution reactions . This reaction is fundamental for constructing complex molecules, making this compound a versatile intermediate for researchers. In pharmaceutical contexts, structurally similar ortho-substituted benzoyl chlorides are critical precursors in synthesizing active pharmaceutical ingredients (APIs) and for exploring structure-activity relationships (SAR) in drug discovery campaigns, such as in the development of novel antimalarial agents . The ethoxy and methyl substituents on the aromatic ring influence the compound's electron distribution and steric profile, which can fine-tune the biological activity and physicochemical properties of the resulting molecules . Beyond pharmaceuticals, its applications extend to the synthesis of agrochemicals, like the insecticide methoxyfenozide which uses a similar 2-methyl-3-methoxybenzoyl chloride core, and other fine chemicals . The compound is typically a moisture-sensitive liquid, and reactions involving it often require controlled conditions and anhydrous solvents to prevent hydrolysis back to the corresponding carboxylic acid. Handling Note: This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. All chemicals should be handled by qualified professionals with a thorough understanding of safe laboratory practices.

Properties

CAS No.

68274-54-4

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-ethoxy-3-methylbenzoyl chloride

InChI

InChI=1S/C10H11ClO2/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3

InChI Key

ZKYHQOLHXLHCHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1C(=O)Cl)C

Origin of Product

United States

Preparation Methods

Three-Step Synthesis via Methyl Ester Intermediate

This method involves:

  • Step 1: Ethylation of Methyl Salicylate
    Methyl salicylate is ethylated at the ortho position to introduce the ethoxy group, producing methyl o-ethoxybenzoate. The reaction is typically carried out in acetone with potassium hydroxide and diethyl sulfate as the ethylating agent, under reflux conditions until completion is confirmed by thin-layer chromatography (TLC).

  • Step 2: Alkaline Hydrolysis
    The methyl ester is hydrolyzed under alkaline conditions using sodium hydroxide in methanol at 50 °C. The reaction mixture is acidified post-reaction to precipitate o-ethoxybenzoic acid. The product is isolated by filtration, washing, and vacuum drying.

  • Step 3: Acyl Chlorination
    The o-ethoxybenzoic acid is converted to the acid chloride by reaction with phosgene in acetone, using dimethylformamide as an accelerator. The reaction is performed in a reflux setup, and ytterbium perfluorooctanesulfonate is used as a catalyst to enhance the reaction efficiency. The acid chloride is isolated by vacuum distillation.

Step Reagents and Conditions Product Yield/Notes
1 Methyl salicylate, KOH, diethyl sulfate, acetone, reflux, TLC monitoring Methyl o-ethoxybenzoate (crude) Complete conversion confirmed by TLC
2 Methanol, 1 M NaOH, 50 °C, acidification with 6 M HCl, filtration, vacuum drying o-Ethoxybenzoic acid Light yellow solid, 15.8 g isolated
3 Acetone, phosgene (solid), DMF (0.07 mL), Yb(OTf)3 catalyst, reflux, vacuum distillation 2-Ethoxybenzoyl chloride High purity, catalyst accelerates reaction

This method is documented in a 2020 patent describing the preparation of o-ethoxy benzoyl chloride, which is structurally analogous to 2-ethoxy-3-methylbenzoyl chloride with an additional methyl substitution possible by starting from appropriately substituted methyl salicylate derivatives.

Direct Chlorination of Substituted Benzoic Acids

For related compounds such as 3-methylbenzoyl chloride, direct chlorination of the corresponding benzoic acid with thionyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) is a well-established method. The reaction is typically conducted at 90 °C for 3 hours, yielding high purity acid chlorides with yields exceeding 99%.

Reagents and Conditions Product Yield/Notes
m-Toluic acid, thionyl chloride, DMF, 90 °C, 3 h 3-Methylbenzoyl chloride 99.3% yield, 98.2% purity

A similar approach can be adapted for 2-ethoxy-3-methylbenzoic acid to synthesize the corresponding acid chloride, although specific literature data for this exact compound is limited. The use of thionyl chloride with DMF catalyst remains a standard industrial method for acid chloride preparation.

Comparative Analysis of Preparation Methods

Feature Three-Step Ester Route Amido Pyridine-1-Oxide Route Direct Chlorination Route
Starting Material Methyl salicylate derivatives Aromatic amido pyridine-1-oxide Substituted benzoic acid
Key Reaction Conditions Reflux ethylation, alkaline hydrolysis at 50 °C, phosgene chlorination Room temp complexation, high temp ethoxylation, alkaline hydrolysis Thionyl chloride chlorination at 90 °C
Catalysts/Accelerators DMF, Ytterbium perfluorooctanesulfonate Cuprous chloride, K2CO3 DMF (catalytic)
Reaction Time Several hours (ethylation + hydrolysis + chlorination) 10–15 hours ethoxylation + 8 hours hydrolysis 3 hours chlorination
Yield High (not explicitly quantified for final acid chloride) 80–87% for acid; 84% for intermediate >99% for acid chloride (related compound)
Advantages Well-documented, high purity, scalable Mild conditions, cheap catalysts, substrate versatility Simple, industrially established
Disadvantages Use of phosgene (toxic), multiple steps Longer reaction times, complex intermediates Use of toxic thionyl chloride, less selective

Research Findings and Notes

  • The use of phosgene in acyl chlorination is effective but requires strict safety measures due to its toxicity. The addition of DMF and ytterbium-based catalysts improves reaction rates and yields.

  • The amido pyridine-1-oxide route offers a novel synthetic pathway with mild conditions and good yields, suitable for substrates with sensitive functional groups.

  • Direct chlorination with thionyl chloride remains the industrial standard for acid chloride synthesis due to simplicity and high yield, though handling precautions are necessary.

  • Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and melting point determination are essential for monitoring reaction progress and confirming product purity in all methods.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2-ethoxy-3-methylbenzoic acid.

    Reduction: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the compound.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, or thioesters.

    Hydrolysis: 2-Ethoxy-3-methylbenzoic acid.

    Reduction: 2-Ethoxy-3-methylbenzyl alcohol.

Scientific Research Applications

2-Ethoxy-3-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is involved in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Key Observations:

The trifluoromethyl (-CF₃) group in 2-methoxy-3-(trifluoromethyl)benzoyl chloride introduces strong electron-withdrawing effects, enhancing the electrophilicity of the -COCl group and accelerating acylation reactions .

Solubility and Stability: Methyl and methoxy substituents (e.g., 3-methoxy-2-methylbenzoyl chloride) improve solubility in polar aprotic solvents like DMF or THF due to increased polarity .

Acylation Reactions

Benzoyl chlorides are widely used in Friedel-Crafts acylations and nucleophilic substitutions. For example:

  • 2-Ethoxybenzoyl chloride has been employed in the synthesis of heterocyclic compounds, such as oxazoloquinolines, where its electron-donating ethoxy group moderates reactivity to favor regioselective product formation .
  • 3-Methoxy-2-methylbenzoyl chloride demonstrates enhanced steric hindrance, which can suppress side reactions in multi-step syntheses .

Industrial and Pharmaceutical Relevance

  • 2-Methoxy-3-(trifluoromethyl)benzoyl chloride is utilized in agrochemicals, where the -CF₃ group contributes to bioactivity and metabolic stability .
  • 3-Methoxy-2-methylbenzoyl chloride is a precursor in anti-inflammatory drug intermediates, leveraging its balanced lipophilicity for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.